molecular formula C6H6BrNO2S B596230 4-Bromo-2-(methylsulfonyl)pyridine CAS No. 1209459-93-7

4-Bromo-2-(methylsulfonyl)pyridine

Cat. No.: B596230
CAS No.: 1209459-93-7
M. Wt: 236.083
InChI Key: YQTXDFHKOLQWSE-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylsulfonyl)pyridine is an organic compound with the molecular formula C6H6BrNO2S It is a pyridine derivative characterized by the presence of a bromine atom at the 4-position and a methylsulfonyl group at the 2-position

Scientific Research Applications

4-Bromo-2-(methylsulfonyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Safety and Hazards

The safety information for 4-Bromo-2-(methylsulfonyl)pyridine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P271, P260, P280 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(methylsulfonyl)pyridine typically involves the bromination of 2-(methylsulfonyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(methylsulfonyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium phosphate (K3PO4) and solvents like toluene or dioxane.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Substituted pyridines, biaryl compounds, and various sulfone or sulfide derivatives.

Comparison with Similar Compounds

    4-Bromo-2-methylpyridine: Lacks the methylsulfonyl group, which may result in different reactivity and applications.

    2-(Methylsulfonyl)pyridine: Lacks the bromine atom, affecting its potential for substitution and coupling reactions.

    4-Chloro-2-(methylsulfonyl)pyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and applications.

Properties

IUPAC Name

4-bromo-2-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTXDFHKOLQWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700097
Record name 4-Bromo-2-(methanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209459-93-7
Record name 4-Bromo-2-(methanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(methylsulphonyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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